L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine
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Overview
Description
L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Repetition: Steps 1 and 2 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine depends on its specific application. Generally, peptides can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved may include:
Binding to Receptors: Activating or inhibiting signaling pathways.
Enzyme Inhibition: Blocking enzyme activity by binding to the active site.
Protein-Protein Interactions: Modulating interactions between proteins to influence cellular processes.
Comparison with Similar Compounds
L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine can be compared to other peptides with similar sequences or functional groups. Some similar compounds include:
- L-Leucylglycyl-L-methionyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine .
- L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-… .
These compounds share structural similarities but may differ in their specific amino acid composition, leading to unique properties and applications.
Properties
CAS No. |
645411-83-2 |
---|---|
Molecular Formula |
C29H55N13O9S |
Molecular Weight |
761.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C29H55N13O9S/c1-14(21(44)37-15(2)23(46)42-20(13-43)27(50)51)39-25(48)18(7-5-10-35-28(31)32)41-26(49)19(8-6-11-36-29(33)34)40-22(45)16(3)38-24(47)17(30)9-12-52-4/h14-20,43H,5-13,30H2,1-4H3,(H,37,44)(H,38,47)(H,39,48)(H,40,45)(H,41,49)(H,42,46)(H,50,51)(H4,31,32,35)(H4,33,34,36)/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
AORZYIITXVTACN-RBZZARIASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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